1,2-Dithiolan-3-one, 4-hydroxy-4,5,5-trimethyl-, 1-oxide
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Overview
Description
1,2-Dithiolan-3-one, 4-hydroxy-4,5,5-trimethyl-, 1-oxide is a chemical compound with the molecular formula C6H10O3S2. It is known for its unique structure, which includes a dithiolane ring and a hydroxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dithiolan-3-one, 4-hydroxy-4,5,5-trimethyl-, 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the oxidation of 1,2-dithiolane derivatives using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2-Dithiolan-3-one, 4-hydroxy-4,5,5-trimethyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using strong oxidizing agents.
Reduction: Reduction reactions can convert the compound back to its corresponding dithiolane derivative.
Substitution: Nucleophilic substitution reactions can occur at the hydroxy group, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Dithiolane Derivatives: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution
Scientific Research Applications
1,2-Dithiolan-3-one, 4-hydroxy-4,5,5-trimethyl-, 1-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of 1,2-Dithiolan-3-one, 4-hydroxy-4,5,5-trimethyl-, 1-oxide involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s hydroxy group and dithiolane ring play crucial roles in its reactivity and binding affinity. It can modulate oxidative stress pathways by scavenging free radicals and enhancing antioxidant defenses .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-: Shares structural similarities but differs in the presence of a cyclohexenone ring.
4-Hydroxy-4,5,5-trimethyl-1,2-dithiolan-3-one: Lacks the 1-oxide group, leading to different chemical properties.
Uniqueness
1,2-Dithiolan-3-one, 4-hydroxy-4,5,5-trimethyl-, 1-oxide is unique due to its combination of a dithiolane ring and a hydroxy group, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
138747-40-7 |
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Molecular Formula |
C6H10O3S2 |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
4-hydroxy-4,5,5-trimethyl-1-oxodithiolan-3-one |
InChI |
InChI=1S/C6H10O3S2/c1-5(2)6(3,8)4(7)10-11(5)9/h8H,1-3H3 |
InChI Key |
GLBOAUJFWXADKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=O)SS1=O)(C)O)C |
Origin of Product |
United States |
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